molecular formula C9H8FNO2 B12887463 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-34-0

5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12887463
CAS No.: 53009-34-0
M. Wt: 181.16 g/mol
InChI Key: JEJKNBUKVDDVFV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds. These products can have different functional groups and properties, making them useful in diverse applications.

Scientific Research Applications

5-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the 4-fluorophenyl group but has a different heterocyclic core.

    2,5-Disubstituted 1,3,4-oxadiazoles: These compounds have similar structural features and are known for their diverse biological activities.

Uniqueness

5-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-ol is unique due to its specific isoxazole ring structure combined with the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

53009-34-0

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

5-(4-fluorophenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C9H8FNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2

InChI Key

JEJKNBUKVDDVFV-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C2=CC=C(C=C2)F)O

Origin of Product

United States

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